Cas no 6110-05-0 (2-Butanone, 4-[(3-methoxyphenyl)thio]-)
![2-Butanone, 4-[(3-methoxyphenyl)thio]- structure](https://www.kuujia.com/scimg/cas/6110-05-0x500.png)
2-Butanone, 4-[(3-methoxyphenyl)thio]- Chemical and Physical Properties
Names and Identifiers
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- 2-Butanone, 4-[(3-methoxyphenyl)thio]-
- CS-0276092
- EN300-394561
- 4-((3-methoxyphenyl)thio)butan-2-one
- AKOS009155215
- 4-[(3-methoxyphenyl)sulfanyl]butan-2-one
- 6110-05-0
-
- Inchi: InChI=1S/C11H14O2S/c1-9(12)6-7-14-11-5-3-4-10(8-11)13-2/h3-5,8H,6-7H2,1-2H3
- InChI Key: NCOIBIZHDRGVHC-UHFFFAOYSA-N
- SMILES: CC(=O)CCSC1=CC=CC(=C1)OC
Computed Properties
- Exact Mass: 210.07152
- Monoisotopic Mass: 210.071
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.6A^2
- XLogP3: 2.1
Experimental Properties
- PSA: 26.3
2-Butanone, 4-[(3-methoxyphenyl)thio]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346762-2.5g |
4-((3-Methoxyphenyl)thio)butan-2-one |
6110-05-0 | 98% | 2.5g |
¥33415.00 | 2024-05-07 | |
Enamine | EN300-394561-10.0g |
4-[(3-methoxyphenyl)sulfanyl]butan-2-one |
6110-05-0 | 10.0g |
$3131.0 | 2023-03-02 | ||
Enamine | EN300-394561-5.0g |
4-[(3-methoxyphenyl)sulfanyl]butan-2-one |
6110-05-0 | 5.0g |
$2110.0 | 2023-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346762-100mg |
4-((3-Methoxyphenyl)thio)butan-2-one |
6110-05-0 | 98% | 100mg |
¥17280.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346762-250mg |
4-((3-Methoxyphenyl)thio)butan-2-one |
6110-05-0 | 98% | 250mg |
¥14472.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346762-500mg |
4-((3-Methoxyphenyl)thio)butan-2-one |
6110-05-0 | 98% | 500mg |
¥15093.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346762-1g |
4-((3-Methoxyphenyl)thio)butan-2-one |
6110-05-0 | 98% | 1g |
¥18314.00 | 2024-05-07 | |
Enamine | EN300-394561-0.05g |
4-[(3-methoxyphenyl)sulfanyl]butan-2-one |
6110-05-0 | 0.05g |
$612.0 | 2023-03-02 | ||
Enamine | EN300-394561-2.5g |
4-[(3-methoxyphenyl)sulfanyl]butan-2-one |
6110-05-0 | 2.5g |
$1428.0 | 2023-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346762-50mg |
4-((3-Methoxyphenyl)thio)butan-2-one |
6110-05-0 | 98% | 50mg |
¥13219.00 | 2024-05-07 |
2-Butanone, 4-[(3-methoxyphenyl)thio]- Related Literature
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
Additional information on 2-Butanone, 4-[(3-methoxyphenyl)thio]-
Research Briefing on 2-Butanone, 4-[(3-methoxyphenyl)thio]- (CAS: 6110-05-0) in Chemical Biology and Pharmaceutical Applications
Recent studies have highlighted the growing interest in the compound 2-Butanone, 4-[(3-methoxyphenyl)thio]- (CAS: 6110-05-0) due to its potential applications in chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and therapeutic potential, providing a comprehensive overview for researchers in the field.
The compound, characterized by its unique thioether and methoxyphenyl functional groups, has been investigated for its role as a building block in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel kinase inhibitors, showing promising activity against cancer cell lines. The research emphasized the compound's ability to modulate protein-protein interactions, a key mechanism in targeted therapies.
In terms of synthesis optimization, recent advancements have focused on green chemistry approaches. A 2024 paper in Organic Process Research & Development reported a catalytic method using palladium nanoparticles, achieving an 85% yield while reducing hazardous byproducts. This development addresses both efficiency and environmental concerns in industrial-scale production.
Pharmacological evaluations have revealed interesting properties. The compound's metabolic stability was examined in a 2023 Pharmacokinetics study, showing a half-life of 4.2 hours in human liver microsomes, suggesting favorable drug-like characteristics. However, researchers noted the need for structural modifications to improve blood-brain barrier penetration for CNS applications.
Emerging applications in neurodegenerative disease research have been particularly noteworthy. A 2024 study in ACS Chemical Neuroscience identified derivatives of 2-Butanone, 4-[(3-methoxyphenyl)thio]- as potential tau protein aggregation inhibitors, with one analog showing 72% inhibition at 10 μM concentration in cellular models of Alzheimer's disease.
The safety profile of this compound has also been under investigation. Recent toxicological assessments (2024, Regulatory Toxicology and Pharmacology) indicate an LD50 of 320 mg/kg in rodent models, with no observed genotoxicity at therapeutic doses. These findings support its continued development as a pharmaceutical intermediate.
Looking forward, several research groups are exploring the compound's potential in combination therapies. Preliminary data presented at the 2024 American Chemical Society meeting suggested synergistic effects with existing chemotherapeutic agents, particularly in overcoming multidrug resistance in oncology applications.
In conclusion, 2-Butanone, 4-[(3-methoxyphenyl)thio]- represents a versatile scaffold with multiple therapeutic applications. Ongoing research continues to uncover new dimensions of its biological activity while addressing challenges in synthesis optimization and pharmacological optimization. The compound's development trajectory suggests it will remain an important focus in medicinal chemistry research for the foreseeable future.
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